[(3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid
Description
Historical Development of Coumarin Oxyacetic Acid Derivatives
The exploration of coumarin derivatives began in 1820 with the isolation of coumarin from tonka beans by A. Vogel and Nicolas Jean Baptiste Gaston Guibourt, who initially misidentified it as benzoic acid. The structural elucidation of coumarin paved the way for synthetic modifications, with William Henry Perkin’s 1868 synthesis of coumarin via the Perkin reaction marking a pivotal advancement. The introduction of acetic acid substituents to the coumarin scaffold emerged later, driven by the need to enhance water solubility and bioactivity. Early work focused on simple derivatives, such as coumarin-3-acetic acid, synthesized through reactions between phenols and malic acid or ethyl acetoacetate. These efforts laid the groundwork for more complex analogs, including those with oxyacetic acid groups at position 7, which became feasible with advancements in alkylation and condensation techniques.
Significance of 3-Benzyl-4,8-Dimethylcoumarin Derivatives in Research
The 3-benzyl-4,8-dimethylcoumarin core provides a sterically hindered environment that influences both electronic and steric interactions. This substitution pattern has been linked to improved stability against metabolic degradation and enhanced binding affinity in enzyme inhibition studies. For example, derivatives featuring a benzyl group at position 3 exhibit selective inhibition of human carbonic anhydrase IX (hCA IX), a tumor-associated enzyme, with inhibition constants (K~I~) as low as 30.2 nM. The methyl groups at positions 4 and 8 further modulate the molecule’s lipophilicity, enabling penetration through biological membranes while maintaining solubility in aqueous media.
Position-7 Oxyacetic Acid Functionalization: Research Rationale
Functionalization at position 7 of the coumarin scaffold with an oxyacetic acid group serves dual purposes: (1) it introduces a carboxylic acid moiety capable of forming hydrogen bonds with biological targets, and (2) it provides a synthetic handle for further derivatization. The oxyacetic acid group is typically introduced via alkylation reactions using ethyl iodoacetate, followed by hydrolysis to yield the free acid. This strategy was employed in the synthesis of ethyl 2-((2-oxo-2H-chromen-7-yl)oxy)acetate, a precursor to [(3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid, achieving yields exceeding 90% under optimized conditions.
Table 1: Representative Synthetic Routes to Coumarin Oxyacetic Acid Derivatives
Contemporary Research Landscape and Applications
Recent studies emphasize the role of this compound and related compounds in dual enzyme inhibition. For instance, derivatives combining the 3-benzyl-4,8-dimethylcoumarin core with a position-7 oxyacetic acid group have demonstrated simultaneous inhibition of lipoxygenase (LOX) and hCA IX, with IC~50~ values ranging from 12.5 to 30.5 µM. This dual activity positions these compounds as promising leads for anticancer therapeutics, particularly in targeting hypoxic tumor microenvironments where hCA IX is overexpressed.
Further applications extend to materials science, where the electron-withdrawing oxyacetic acid group enhances the photostability of coumarin-based fluorophores. Computational studies predict that the benzyl and methyl substitutions at positions 3, 4, and 8 reduce π-π stacking interactions, thereby minimizing aggregation-induced quenching in solid-state applications.
Properties
IUPAC Name |
2-(3-benzyl-4,8-dimethyl-2-oxochromen-7-yl)oxyacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O5/c1-12-15-8-9-17(24-11-18(21)22)13(2)19(15)25-20(23)16(12)10-14-6-4-3-5-7-14/h3-9H,10-11H2,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBWXIAFVOFIVEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC(=O)O)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The reaction conditions often include the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
[(3-Benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the benzyl position, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions include quinones, dihydro derivatives, and substituted benzyl derivatives .
Scientific Research Applications
Neuroprotective Properties
Research has indicated that derivatives of phenylcoumarins, including [(3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid, exhibit neuroprotective effects. These compounds have been studied for their ability to inhibit acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases such as Alzheimer’s disease.
In a study focusing on related compounds, it was found that certain phenylcoumarins could inhibit AChE with IC values as low as 0.09 μM, indicating strong potential for therapeutic use in Alzheimer's treatment . The structural modifications in the coumarin scaffold can significantly enhance the inhibitory activity against AChE and other targets involved in neurodegeneration.
Anti-inflammatory Activity
The anti-inflammatory properties of phenylcoumarins have also been documented. For instance, compounds similar to this compound have shown inhibitory effects on cyclooxygenase (COX) enzymes, which are critical in the inflammatory pathway. A detailed analysis of various COX inhibitors revealed that modifications in the coumarin structure could lead to enhanced selectivity and potency against COX-II .
Case Study 1: Alzheimer's Disease Research
In a comprehensive study involving several phenylcoumarin derivatives, researchers demonstrated that specific substitutions at the 3-position of the coumarin ring could lead to compounds with dual inhibition properties against both AChE and butyrylcholinesterase (BuChE). One particular derivative exhibited an IC value of 0.27 μM against AChE and showed significant neuroprotective effects in cellular models exposed to oxidative stress .
Case Study 2: Inhibition of COX Enzymes
In another study focusing on the inflammatory response, a series of phenylcoumarins were synthesized and evaluated for their COX inhibitory activity. The results indicated that compounds with modifications similar to this compound were effective in reducing inflammation in animal models, showcasing their potential as therapeutic agents for inflammatory diseases .
Summary Table of Biological Activities
Mechanism of Action
The mechanism of action of [(3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid involves its interaction with specific molecular targets and pathways. The chromen-2-one core can inhibit various enzymes by binding to their active sites, thereby blocking substrate access . This compound may also modulate signaling pathways involved in inflammation and cell proliferation .
Comparison with Similar Compounds
Structural and Functional Comparisons
Core Structural Modifications
Substituents on the Coumarin Ring
- Benzyl vs. Phenyl Groups : Replacing the 3-benzyl group with a phenyl moiety (e.g., (2-oxo-4-phenyl-2H-chromen-7-yl)oxyacetic acid) reduces steric bulk but maintains aromatic interactions. This substitution may alter solubility and receptor binding .
- Alkyl Chains : Hexyl substitution at position 3 (e.g., [(3-hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid) significantly raises molecular weight (332.39 g/mol) and may improve bioavailability .
Side-Chain Variations
- Acetic Acid Derivatives : Conversion of the acetic acid group to hydrazides (e.g., (7-hydroxy-2-oxo-2H-chromen-4-yl) acetic acid hydrazide) introduces hydrogen-bonding sites, enhancing antioxidant activity .
- Tetrazole Ring : Substituting the acetic acid with a tetrazole moiety (e.g., [4,8-dimethyl-2-oxo-7-(2H-tetrazol-5-ylmethoxy)-2H-chromen-3-yl]acetic acid) increases metabolic stability and mimics carboxylic acid functionality .
Pharmacological Activities
- Diuretic/Uricosuric Action : Substituted [(4-oxo-4H-1-benzopyran-7-yl)oxy]acetic acids (e.g., 3,5-disubstituted derivatives) exhibit potent natriuretic and uricosuric effects, likely due to sulfonamide-like inhibition of carbonic anhydrase .
- Anticancer Activity : 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide derivatives show cytotoxicity via topoisomerase inhibition, with IC₅₀ values <10 µM in breast cancer models .
- Antioxidant Effects : Hydrazide derivatives with dihydroxyphenyl groups demonstrate superior DPPH radical scavenging (EC₅₀: 12–18 µM) compared to the parent compound .
Physicochemical Properties
*Estimated using ChemDraw. Higher LogP values correlate with increased lipophilicity.
Biological Activity
[(3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid, with the chemical formula CHO and CAS number 374707-77-4, is a synthetic compound belonging to the coumarin family. This compound has gained attention for its potential biological activities, particularly in the field of cancer research. The following sections will explore its synthesis, biological properties, and relevant case studies.
Synthesis
The synthesis of this compound typically involves several steps, including the formation of benzopyrone derivatives through condensation reactions. For example, one method involves the reaction of 3-benzyl-4,8-dimethylcoumarin with acetic anhydride in the presence of a base to yield the target compound. The structure is confirmed using various spectroscopic techniques such as NMR and mass spectrometry .
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. Its derivatives have been evaluated for their efficacy against various cancer cell lines. Notably, compounds similar to this compound have demonstrated significant growth inhibition in leukemia and breast cancer cell lines .
Table 1: Anticancer Activity Against Selected Cell Lines
The mechanism through which this compound exerts its anticancer effects may involve multiple pathways:
- Histone Deacetylase Inhibition : Similar compounds have been shown to inhibit histone deacetylases (HDAC), leading to altered gene expression associated with apoptosis and cell cycle arrest .
- Sulphatase and Carbonic Anhydrase Inhibition : Some derivatives act as inhibitors for these enzymes, which play roles in tumor progression and metastasis .
Case Studies
- Study on Antitumor Activity : A study conducted by the National Cancer Institute evaluated several derivatives of coumarin for their antitumor activity across a panel of 60 different cancer cell lines. The results indicated that certain derivatives exhibited potent inhibitory effects on cell proliferation, particularly in hematological malignancies .
- In Vivo Studies : Animal models treated with this compound showed reduced tumor growth and improved survival rates compared to control groups. These findings suggest a promising therapeutic potential for this compound in clinical settings .
Q & A
Q. How can the structural identity of [(3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid be confirmed experimentally?
- Methodological Answer: Use a combination of high-resolution mass spectrometry (HRMS) to confirm molecular weight (e.g., observed monoisotopic mass ~315.42 Da) and NMR spectroscopy (¹H, ¹³C, DEPT, HSQC) to assign substituents. Key signals include the benzyl group (δ ~4.0–4.5 ppm for –CH2–), coumarin carbonyl (δ ~160–165 ppm in ¹³C), and acetic acid protons (δ ~3.8–4.2 ppm). Cross-validate with IR for carbonyl stretches (C=O at ~1700–1750 cm⁻¹). Compare against structurally analogous coumarin derivatives (e.g., ) .
Q. What synthetic routes are available for preparing this compound?
- Methodological Answer: A common approach involves coumarin core functionalization :
Start with 7-hydroxy-4,8-dimethylcoumarin.
Introduce the benzyl group at position 3 via alkylation (e.g., benzyl bromide in basic conditions).
Attach the acetic acid moiety via etherification using bromoacetic acid or ethyl bromoacetate under reflux with a base (e.g., K₂CO₃ in acetone), followed by hydrolysis ().
Monitor reaction progress via TLC and purify via recrystallization (e.g., ethanol/water) or column chromatography (silica gel, eluent: ethyl acetate/hexane) .
Q. How can purity and stability be assessed for this compound?
- Methodological Answer:
- Purity: Use HPLC (C18 column, mobile phase: acetonitrile/water with 0.1% formic acid) to confirm ≥95% purity (as noted in ).
- Stability: Conduct accelerated degradation studies under stress conditions (heat, light, humidity) and monitor via HPLC. For hygroscopic samples, store under inert gas (argon) in amber vials at –20°C ().
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the compound’s structure?
- Methodological Answer: Grow single crystals via slow evaporation (solvent: DMSO/water). Collect diffraction data (Mo-Kα radiation, λ = 0.71073 Å) and solve the structure using SHELXT for phase determination. Refine with SHELXL (e.g., anisotropic displacement parameters, hydrogen bonding networks). Validate with ORTEP for thermal ellipsoid visualization ( ). For ambiguous substituents (e.g., benzyl orientation), use difference Fourier maps (Fo–Fc) to confirm atomic positions .
Q. How to address conflicting bioactivity data in structure-activity relationship (SAR) studies?
- Methodological Answer:
- Control experiments: Ensure consistent assay conditions (e.g., cell line viability, solvent controls for DMSO).
- Docking studies: Use Autodock Vina to model interactions with targets (e.g., cyclooxygenase-2 for anti-inflammatory SAR). Compare with derivatives lacking the benzyl group ().
- Statistical analysis: Apply multivariate regression to correlate substituent electronegativity (Hammett constants) with activity trends ().
Q. What computational methods predict spectroscopic properties for structural validation?
- Methodological Answer:
- DFT calculations (B3LYP/6-311+G(d,p)) optimize geometry and compute NMR/IR spectra. Compare experimental vs. theoretical δ values (e.g., coumarin C=O at ~165 ppm in ¹³C).
- For UV-Vis, perform TD-DFT to simulate electronic transitions (λmax ~300–350 nm for coumarin π→π*). Use Gaussian09 or ORCA ().
Q. How to design derivatives to enhance solubility without compromising activity?
- Methodological Answer:
- Prodrug strategy: Replace acetic acid with ester prodrugs (e.g., ethyl ester) hydrolyzed in vivo ().
- PEGylation: Introduce polyethylene glycol (PEG) chains at the benzyl group’s para position.
- Salt formation: Use sodium or lysine salts of the acetic acid moiety. Assess solubility via shake-flask method (aqueous buffer, pH 7.4) .
Data Contradiction Analysis
Q. How to resolve discrepancies in reported melting points or spectral data?
- Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
